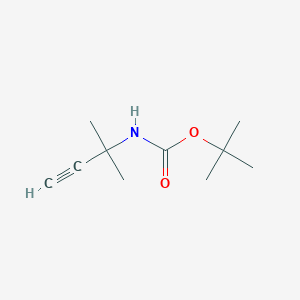

Tert-butyl 2-methylbut-3-YN-2-ylcarbamate

Descripción

Propiedades

IUPAC Name |

tert-butyl N-(2-methylbut-3-yn-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-7-10(5,6)11-8(12)13-9(2,3)4/h1H,2-6H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPXPDDPWDNBGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113486-06-9 | |

| Record name | tert-butyl N-(2-methylbut-3-yn-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Key Building Block in Modern Synthesis

An In-Depth Technical Guide to Tert-butyl 2-methylbut-3-yn-2-ylcarbamate

This compound is a specialized chemical compound valued in organic synthesis for its unique structural features. As a protected form of 2-methyl-3-butyn-2-amine, it provides chemists with a stable and versatile building block. The molecule incorporates a terminal alkyne and a tertiary amine, functionalities that are pivotal in the construction of complex molecular architectures. The amine is masked with a tert-butyloxycarbonyl (Boc) group, one of the most common and robust protecting groups in synthetic chemistry. This protection strategy allows for the selective reaction of the alkyne moiety without interference from the otherwise reactive amine, making it an essential tool for researchers in medicinal chemistry and materials science. This guide offers a comprehensive overview of its properties, synthesis, and critical applications.

Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 113486-06-9 | [1][2] |

| Molecular Formula | C₁₀H₁₇NO₂ | [1] |

| Molecular Weight | 183.25 g/mol | [1] |

| Synonyms | Tert-butyl (2-methylbut-3-yn-2-yl)carbamate | [1] |

| Purity | Typically ≥98% | [1] |

| Storage Conditions | 4°C, Sealed in a dry environment | [1][3] |

| SMILES | C#CC(C)(NC(OC(C)(C)C)=O)C | [1] |

Synthesis: The Art of Amine Protection

The synthesis of this compound is a classic example of amine protection, a foundational technique in multi-step organic synthesis. The core of the synthesis is the reaction of the free amine, 2-methyl-3-butyn-2-amine, with di-tert-butyl dicarbonate (Boc₂O).

Causality of Experimental Design

The choice of Boc₂O as the protecting agent is deliberate and strategic. The Boc group is exceptionally stable under a wide range of reaction conditions, particularly those involving nucleophiles and bases.[4] This stability is crucial when subsequent reactions are planned at the alkyne terminus. The reaction is typically performed in the presence of a mild base. The base's role is to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts generated during the reaction, driving the equilibrium towards the protected product. The overall process is highly efficient, generally resulting in high yields under mild conditions.[5]

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of the carbamate bond proceeds via a nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-methyl-3-butyn-2-amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate.[6]

-

Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

-

Elimination: The intermediate collapses, eliminating a tert-butoxycarbonate leaving group. This group is unstable and subsequently decomposes into carbon dioxide and a tert-butoxide anion.

-

Deprotonation: The tert-butoxide anion is a strong enough base to deprotonate the now-positively charged nitrogen atom, yielding the final neutral carbamate product and tert-butanol.

Caption: Workflow for the Boc-protection of 2-methyl-3-butyn-2-amine.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, meaning checkpoints are included to ensure the reaction is proceeding as expected.

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-3-butyn-2-amine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Add a suitable base, such as 4-dimethylaminopyridine (DMAP) (0.1 eq), followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 eq) in THF at 0°C.

-

Reaction Monitoring (Validation 1): Allow the mixture to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates a successful reaction.

-

Workup: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Final Product Analysis (Validation 2): The crude product can be purified by column chromatography. The final, pure compound's identity and purity should be confirmed using analytical techniques such as NMR (¹H and ¹³C) and Mass Spectrometry to validate against the expected structure.

Core Application: The Boc Group as a Strategic Tool

The primary utility of this molecule lies in the strategic use of the Boc protecting group. Its selective removal is as crucial as its installation.

Deprotection: Releasing the Amine

The Boc group is renowned for its lability under acidic conditions.[4] This is typically achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or with hydrochloric acid (HCl) in an alcohol or ether.[7]

The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen.[8] This facilitates the cleavage of the tert-butyl-oxygen bond, generating a stable tert-butyl cation and an unstable carbamic acid intermediate.[6][8] The carbamic acid rapidly undergoes decarboxylation (loss of CO₂) to release the free amine.[8] The evolution of CO₂ gas is a common visual indicator that the deprotection is occurring successfully.[8]

Caption: Acid-catalyzed deprotection pathway for a Boc-protected amine.

Applications in Research and Drug Development

This compound is not an end product but a crucial intermediate. Its bifunctional nature—a reactive alkyne and a masked amine—allows for its incorporation into larger, more complex molecules.

-

Click Chemistry and Cycloadditions: The terminal alkyne is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the efficient and regioselective formation of triazole rings, which are valuable isosteres for amide bonds and common motifs in pharmaceutical compounds. Similar Boc-protected ynones are used in [3+2] cycloadditions to create fluorescent pyrazole derivatives.[9]

-

Synthesis of Heterocycles: The alkyne can participate in various cycloaddition and annulation reactions to construct complex heterocyclic systems. For example, related compounds are used in [2+2] cycloadditions with enaminones to produce highly functionalized pyridine derivatives, which are prevalent scaffolds in drug discovery.[9]

-

Pharmaceutical Intermediates: While specific examples directly citing this exact compound are proprietary, analogous structures are key intermediates in synthesizing active pharmaceutical ingredients (APIs). For instance, Boc-protected amino acids are foundational in the synthesis of drugs like Lacosamide, an anticonvulsant.[10] The subject compound provides a scaffold that can be elaborated into novel drug candidates.

References

-

Title: Carbamic acid, tert-butyl ester Source: Organic Syntheses Procedure URL: [Link]

-

Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

-

Title: Amine Protection and Deprotection Source: Master Organic Chemistry URL: [Link]

-

Title: Boc Protecting Group for Amines Source: Chemistry Steps URL: [Link]

-

Title: Amine Protection / Deprotection Source: Fisher Scientific URL: [Link]

-

Title: tert-Butyloxycarbonyl protecting group Source: Wikipedia URL: [Link]

-

Title: (R)-tert-Butyl but-3-yn-2-ylcarbamate - Physico-chemical Properties Source: ChemBK URL: [Link]

- Source: Google Patents (CN102020589B)

Sources

- 1. chemscene.com [chemscene.com]

- 2. 113486-06-9|tert-Butyl (2-methylbut-3-yn-2-yl)carbamate|BLD Pharm [bldpharm.com]

- 3. tert-butyl (R)-but-3-yn-2-ylcarbamate - CAS:118080-82-3 - Sunway Pharm Ltd [3wpharm.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. One moment, please... [chemistrysteps.com]

- 9. tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate - Enamine [enamine.net]

- 10. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Characterization of Tert-butyl 2-methylbut-3-yn-2-ylcarbamate

Abstract

Introduction and Strategic Importance

Tert-butyl 2-methylbut-3-yn-2-ylcarbamate is a bifunctional molecule incorporating a terminal alkyne and a protected amine. The terminal alkyne moiety serves as a versatile handle for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, Sonogashira coupling, and various addition reactions. The tert-butyloxycarbonyl (Boc) protected amine offers a stable yet readily cleavable nitrogen nucleophile, crucial for the construction of more complex molecular architectures. The unique combination of these functionalities within a compact, sterically defined framework makes this compound a highly attractive intermediate for the synthesis of novel pharmaceuticals and functional materials.

The strategic decision to employ the Boc protecting group is predicated on its well-established stability under a wide range of reaction conditions, including those that are basic, nucleophilic, and reductive, while being easily removable under acidic conditions. This orthogonality is paramount in multi-step synthetic sequences, allowing for selective manipulation of other functional groups in the molecule.

Synthetic Approach: The Logic of Boc Protection

The most direct and efficient route to this compound is the N-protection of the corresponding primary amine, 2-methylbut-3-yn-2-amine. This transformation is typically achieved through the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

dot

Figure 1: Synthetic pathway for this compound.

Causality in Experimental Design

The choice of reagents and conditions for this reaction is critical for achieving a high yield and purity of the desired product.

-

The Amine: 2-Methylbut-3-yn-2-amine is a sterically hindered primary amine.[1] This steric bulk around the nitrogen atom can decrease its nucleophilicity, potentially slowing down the reaction.

-

The Protecting Group Precursor: Di-tert-butyl dicarbonate (Boc₂O) is the electrophile of choice for Boc protection.[2][3] It is a stable, commercially available solid that reacts readily with amines. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate releases carbon dioxide, tert-butanol, and the desired N-Boc protected amine.[4]

-

The Base: The use of a non-nucleophilic base, such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP), is crucial. The base serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts of the reaction. DMAP is often used as a catalyst in conjunction with a weaker base like triethylamine, as it is a more potent acyl transfer catalyst.[2]

-

The Solvent: An aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is typically employed to dissolve the reactants and facilitate the reaction.[5][6] The choice of solvent can influence the reaction rate and ease of product isolation.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established methods for Boc protection of amines.[3][5] Researchers should conduct their own risk assessment and optimization based on their specific laboratory conditions and available reagents.

Materials:

-

2-Methylbut-3-yn-2-amine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methylbut-3-yn-2-amine (1.0 eq) and anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq) and 4-dimethylaminopyridine (0.1 eq) to the stirred solution.

-

In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous dichloromethane.

-

Add the Boc₂O solution dropwise to the cooled amine solution over a period of 15-30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.[7]

Characterization and Data Interpretation

A thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following section outlines the expected spectroscopic data.

dot

Figure 2: Workflow for the characterization of the title compound.

Predicted Spectroscopic Data

Note: The following data are predicted based on the known spectroscopic properties of the starting materials and related compounds.[8][9][10]

| Technique | Expected Observations |

| ¹H NMR | * δ ~ 4.8 (s, 1H): NH proton of the carbamate. The chemical shift can vary depending on concentration and solvent. |

-

δ ~ 2.3 (s, 1H): Acetylenic proton (C≡C-H).

-

δ ~ 1.5 (s, 6H): Two equivalent methyl groups attached to the quaternary carbon.

-

δ ~ 1.4 (s, 9H): Nine equivalent protons of the tert-butyl group. | | ¹³C NMR | * δ ~ 154: Carbonyl carbon of the carbamate.

-

δ ~ 85: Quaternary carbon of the alkyne (C-C≡C-H).

-

δ ~ 80: Quaternary carbon of the tert-butyl group.

-

δ ~ 70: Terminal carbon of the alkyne (C-C≡C-H).

-

δ ~ 55: Quaternary carbon attached to the nitrogen.

-

δ ~ 28: Methyl carbons of the tert-butyl group.

-

δ ~ 27: Methyl carbons attached to the quaternary carbon. | | IR (cm⁻¹) | * ~3300 (sharp): Acetylenic C-H stretch.

-

~3400 (broad): N-H stretch of the carbamate.

-

~2980-2850: Aliphatic C-H stretches.

-

~2100 (weak): C≡C stretch.

-

~1700 (strong): C=O stretch of the carbamate.

-

~1500: N-H bend. | | Mass Spec (EI) | * [M]⁺ at m/z 183: Molecular ion peak.

-

[M-15]⁺ at m/z 168: Loss of a methyl group.

-

[M-57]⁺ at m/z 126: Loss of a tert-butyl group.

-

m/z 57: tert-butyl cation (often a base peak in Boc-protected compounds). |

Step-by-Step Characterization Protocol: NMR Spectroscopy

Objective: To confirm the structure of this compound using ¹H and ¹³C NMR spectroscopy.

Materials:

-

Synthesized and purified this compound

-

Deuterated chloroform (CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Dissolve a small amount (5-10 mg) of the purified product in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube.

-

Add a small drop of TMS as an internal standard.

-

Acquire a ¹H NMR spectrum. Key parameters to set include the number of scans (e.g., 16 or 32) and the relaxation delay.

-

Process the ¹H NMR spectrum, including Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each peak.

-

Acquire a ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H NMR spectrum due to the lower natural abundance of ¹³C.

-

Process the ¹³C NMR spectrum.

-

Analyze the chemical shifts, multiplicities (for ¹H NMR), and integrations to confirm the presence of all expected functional groups and the overall structure of the molecule, comparing the obtained data with the predicted values.

Potential Applications in Drug Development

The unique structural features of this compound make it a valuable precursor in the synthesis of a wide range of biologically active molecules. The terminal alkyne allows for its facile incorporation into larger molecules through click chemistry, a reaction that is widely used in drug discovery for the rapid generation of compound libraries. Furthermore, the protected amine can be deprotected under mild acidic conditions to reveal a primary amine, which can then be further functionalized to introduce pharmacophoric groups or to modulate the physicochemical properties of a lead compound.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The synthetic strategy, centered on the robust Boc protection of 2-methylbut-3-yn-2-amine, offers a reliable and high-yielding route to this versatile building block. The detailed characterization workflow, although based on predicted data in the absence of published experimental spectra, provides a solid framework for the structural verification and purity assessment of the synthesized compound. The insights and protocols presented herein are intended to empower researchers in their efforts to utilize this valuable intermediate for the advancement of organic synthesis and drug discovery.

References

- Supporting Information for a relevant article. (Note: A specific public source with full experimental data for the title compound was not identified).

-

Experimental Procedures for Synthesis of Boc-protected amines. Beilstein Journal of Organic Chemistry. [Link]

-

Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate. ResearchGate. [Link]

-

Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. National Center for Biotechnology Information. [Link]

-

tert-Butyl N-(thiophen-2-yl)carbamate. National Center for Biotechnology Information. [Link]

-

tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. MDPI. [Link]

-

tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

-

Amine Protection / Deprotection. Fisher Scientific. [Link]

-

L-Proline. Organic Syntheses. [Link]

-

Synthesis of N-Boc-Protected Bis(2-benzimidazolylmethyl)amines. ResearchGate. [Link]

-

Synthesis, Characterization and Spectral Studies and Biological Screening Study of Transition Metal Complexes with New Heterocyclic Ligand Derived from Pyridoxal Hydrochloride. Systematic Reviews in Pharmacy. [Link]

-

Synthesis, Spectroscopic Characterization, and Biological Activities of Some Metal Complexes Bearing an Unsymmetrical Salen-Type Ligand. ResearchGate. [Link]

-

Synthesis, Spectroscopic Characterization, Crystal Structure, DFT and Hirschfeld Surface Analysis of a Manganese(I) Complex. ResearchGate. [Link]

-

Synthesis and structural analysis of a ZIF-9/GO composite for green catalytic C–C bond formation and N-formylation: a spectroscopic study. National Center for Biotechnology Information. [Link]

-

Infrared spectrum of 2-iodo-2-methylpropane. Doc Brown's Chemistry. [Link]

-

Boc Protecting Group for Amines. Chemistry Steps. [Link]

Sources

- 1. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 2. tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate - Enamine [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. 3-Buten-2-ol, 2-methyl- [webbook.nist.gov]

- 5. tert-Butyl N-(thiophen-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 8. tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent [mdpi.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 2-Methylbut-3-yn-2-ol - Wikipedia [en.wikipedia.org]

An In-depth Spectroscopic and Structural Elucidation Guide: Tert-butyl 2-methylbut-3-yn-2-ylcarbamate

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data for tert-butyl 2-methylbut-3-yn-2-ylcarbamate (CAS 113486-06-9). Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for this compound. The narrative emphasizes the causal relationships behind spectroscopic signals and experimental design, ensuring a deep understanding of the molecule's structural characterization. Protocols are detailed to be self-validating, and all theoretical claims are supported by authoritative references.

Introduction and Molecular Overview

This compound is a valuable bifunctional molecule in organic synthesis. It incorporates a propargyl group, a tertiary amine protected by a tert-butyloxycarbonyl (Boc) group, and a quaternary carbon center. This unique combination makes it a versatile building block, particularly in the construction of complex nitrogen-containing heterocycles and as a precursor in medicinal chemistry. The Boc protecting group is famously stable under a wide range of conditions but can be selectively removed under acidic conditions, providing a strategic advantage in multi-step synthesis[1].

Accurate structural confirmation is paramount for any synthetic intermediate. Spectroscopic analysis provides an unambiguous fingerprint of a molecule's identity and purity. This guide presents a detailed, predicted spectroscopic profile of the title compound, based on established principles of nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry.

Molecular Properties Summary

| Property | Value | Source |

| CAS Number | 113486-06-9 | [2] |

| Molecular Formula | C₁₀H₁₇NO₂ | [2] |

| Molecular Weight | 183.25 g/mol | [2] |

| Topological Polar Surface Area | 38.33 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

Molecular Structure and Atom Numbering

A clear understanding of the molecular framework is essential for assigning spectroscopic signals. The structure and a systematic numbering scheme for ¹H and ¹³C assignments are presented below.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum provides information on the number of distinct proton environments, their neighboring protons (spin-spin splitting), and the number of protons in each environment (integration).

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Insights |

| ~5.0 | Broad Singlet | 1H | NH | The chemical shift of NH protons is variable and depends on concentration and temperature. It appears as a broad signal due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange. |

| ~2.4 | Singlet | 1H | ≡C-H | The terminal alkyne proton is deshielded by the π-system's magnetic anisotropy but is not as deshielded as vinylic protons. Its singlet nature indicates no adjacent protons. |

| ~1.6 | Singlet | 6H | C(CH₃ )₂ | The two methyl groups attached to the quaternary carbon (C2) are chemically equivalent due to free rotation around the C-N bond. They appear as a single, sharp signal integrating to 6 protons. |

| ~1.5 | Singlet | 9H | OC(CH₃ )₃ | The nine protons of the tert-butyl group are equivalent, resulting in a large, sharp singlet. This is a characteristic signature of the Boc protecting group. |

¹³C NMR Spectroscopy (Predicted)

Proton-decoupled ¹³C NMR reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale and Insights |

| ~154.5 | C =O (Carbamate) | The carbonyl carbon of the carbamate is significantly deshielded due to the electronegativity of the two adjacent oxygen and nitrogen atoms. |

| ~85.0 | ≡C -H | The terminal sp-hybridized carbon is deshielded, with its chemical shift influenced by the triple bond's anisotropy. |

| ~80.0 | O-C (CH₃)₃ | The quaternary carbon of the tert-butyl group is attached to an electronegative oxygen, causing a downfield shift. |

| ~70.0 | -C ≡ | The internal sp-hybridized carbon is typically found more upfield than its terminal counterpart. |

| ~57.0 | C (CH₃)₂ | This quaternary sp³ carbon is attached to two methyl groups and a nitrogen atom, placing it in this region. |

| ~29.0 | C(C H₃)₂ | The two equivalent methyl carbons attached to the C2 quaternary center. |

| ~28.5 | OC( C H₃)₃ | The three equivalent methyl carbons of the Boc group are in a typical alkane region. |

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible data.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Causality in Experimental Choices:

-

Solvent (CDCl₃): Deuterated chloroform is chosen for its excellent ability to dissolve non-polar to moderately polar organic compounds and its single, well-defined residual solvent peak for easy calibration.

-

Concentration: A concentration of ~15 mg / 0.7 mL provides a good signal-to-noise ratio without causing significant line broadening from aggregation.

-

Shimming: This process homogenizes the magnetic field across the sample volume, which is critical for achieving sharp, well-resolved peaks.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing rapid confirmation of their presence.

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| ~3400 | N-H | Stretch | Medium, Sharp |

| ~3310 | ≡C-H | Stretch | Strong, Sharp |

| 2980-2850 | C-H (sp³) | Stretch | Strong |

| ~2120 | C≡C | Stretch | Weak to Medium |

| ~1700 | C=O (Carbamate) | Stretch | Strong |

| ~1510 | N-H | Bend | Medium |

| ~1160 | C-O | Stretch | Strong |

Interpretation: The IR spectrum is expected to be dominated by the strong carbamate C=O stretch around 1700 cm⁻¹. The two distinct, sharp peaks above 3300 cm⁻¹ are crucial for confirming the presence of both the N-H and the terminal alkyne C-H groups. The weak C≡C stretch at ~2120 cm⁻¹ is also a key diagnostic feature.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument noise.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal. This is crucial for obtaining a strong signal.

-

Data Collection: Scan the sample (e.g., 32 scans from 4000 to 400 cm⁻¹) and perform automatic background subtraction.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺˙): m/z = 183. This peak, corresponding to the intact molecule with one electron removed, confirms the molecular weight.

-

Major Fragments:

-

m/z = 127: [M - C₄H₈]⁺˙. This corresponds to the loss of isobutylene from the tert-butyl group, a very common and characteristic fragmentation for Boc-protected compounds.

-

m/z = 112: [M - C₄H₉O]⁺. Loss of the tert-butoxy radical.

-

m/z = 84: [M - C₅H₇NO₂]⁺. Cleavage of the C-N bond to give the propargyl-dimethyl cation fragment.

-

m/z = 57: [C₄H₉]⁺. The tert-butyl cation is a very stable carbocation and will likely be an abundant peak in the spectrum.

-

Proposed Fragmentation Pathway

Caption: Predicted major fragmentation pathways for the title compound in EI-MS.

Experimental Protocol: Direct Infusion ESI-MS

-

Solution Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Parameter Optimization: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable signal for the protonated molecule [M+H]⁺ (m/z = 184).

-

Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

Conclusion

The combined application of NMR, IR, and MS provides a robust and unambiguous method for the structural confirmation of this compound. The predicted data highlight key spectroscopic signatures: the characteristic singlets of the Boc and gem-dimethyl groups in ¹H NMR, the full set of seven unique carbon signals in ¹³C NMR, the distinct N-H, ≡C-H, and C=O vibrations in the IR spectrum, and the predictable fragmentation pattern centered around the loss of the tert-butyl group in mass spectrometry. This guide serves as a comprehensive reference for the analytical characterization of this important synthetic intermediate.

References

-

Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. [1]

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

Technical Guide: Spectroscopic Characterization of Tert-butyl 2-methylbut-3-yn-2-ylcarbamate

Introduction

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of innovation and regulatory compliance. Tert-butyl 2-methylbut-3-yn-2-ylcarbamate, with a molecular formula of C₁₀H₁₇NO₂ and a molecular weight of 183.25 g/mol , is a key building block in organic synthesis, notable for its terminal alkyne and Boc-protected amine functionalities.[1] These reactive sites make it a versatile precursor for creating more complex molecules through reactions like click chemistry and deprotection-coupling sequences.

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. As Senior Application Scientist, my objective is to move beyond a mere presentation of data, offering instead a detailed interpretation grounded in the principles of spectroscopic analysis. We will explore the causality behind the observed signals and fragmentation patterns, providing researchers and drug development professionals with a robust framework for identifying and characterizing this compound with confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled technique for determining the structure of an organic molecule in solution. It maps the chemical environments of magnetically active nuclei, primarily ¹H (proton) and ¹³C, revealing the connectivity and spatial relationships of atoms. For a molecule like this compound, NMR confirms the presence and integrity of its distinct functional groups: the tert-butyl protecting group, the quaternary stereocenter, the gem-dimethyl groups, and the terminal alkyne.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and accuracy of the spectral data.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for nonpolar to moderately polar organic compounds and its single, well-characterized residual solvent peak.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard, setting the chemical shift reference to 0.00 ppm.[2]

-

Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence with a sufficient number of scans to achieve a high signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain the proton-decoupled ¹³C spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon environment.[2]

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides a quantitative count of the different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~5.0 (variable) | Broad Singlet | 1H | N-H | The NH proton is acidic and its signal is often broad due to quadrupole broadening and potential hydrogen exchange. Its chemical shift is highly dependent on concentration and solvent. |

| ~2.15 | Singlet | 1H | ≡C-H | The terminal alkynyl proton is weakly acidic and appears as a sharp singlet. Its chemical shift is characteristic of protons on sp-hybridized carbons.[3] |

| ~1.58 | Singlet | 6H | -C(C H₃)₂ | The two methyl groups attached to the quaternary carbon are chemically equivalent, resulting in a single sharp peak integrating to six protons.[3] |

| ~1.47 | Singlet | 9H | -OC(C H₃)₃ | The nine protons of the tert-butyl group are equivalent due to free rotation, giving rise to a strong singlet. This is a hallmark signal for a Boc-protecting group.[4] |

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~154.5 | C =O | The carbonyl carbon of the carbamate is significantly deshielded by the two adjacent oxygen and nitrogen atoms, placing it far downfield.[4][5] |

| ~85.1 | -C ≡CH | The internal sp-hybridized carbon of the alkyne is deshielded relative to the terminal one.[3] |

| ~79.8 | -OC (CH₃)₃ | The quaternary carbon of the tert-butyl group is deshielded by the attached oxygen atom.[4] |

| ~71.0 | -C≡C H | The terminal sp-hybridized carbon of the alkyne appears at a characteristic upfield position for alkynes.[3] |

| ~55.0 | -C (CH₃)₂ | The quaternary carbon bearing the gem-dimethyl and carbamate groups. Its chemical shift is influenced by the attached nitrogen and carbon atoms. |

| ~28.4 | -OC(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group appear as a strong signal in the aliphatic region.[4] |

| ~27.5 | -C(C H₃)₂ | The two equivalent methyl carbons attached to the quaternary center. |

Workflow for NMR Analysis

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. When coupled with a soft ionization technique like Electrospray Ionization (ESI), it allows for the accurate determination of the molecular weight. Fragmentation analysis further provides pieces of the molecular puzzle, confirming the presence of key substructures.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Infuse the sample solution into an ESI-Time of Flight (ESI-TOF) or Quadrupole Time of Flight (Q-TOF) mass spectrometer.

-

Ionization Mode: Operate in positive ion mode, as the carbamate nitrogen can be readily protonated.

-

Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

-

Fragmentation (MS/MS): If required, perform tandem mass spectrometry (MS/MS) by selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Mass Spectrum Analysis: Molecular Ion and Fragmentation

The ESI-MS spectrum is expected to show a prominent peak for the protonated molecule, confirming its molecular weight.

| m/z (Da) | Ion | Rationale |

| 184.1332 | [M+H]⁺ | The protonated molecular ion. The high-resolution mass confirms the elemental composition of C₁₀H₁₈NO₂⁺. |

| 206.1151 | [M+Na]⁺ | A common adduct observed in ESI-MS, where the molecule associates with a sodium ion present in the system. |

| 128.0757 | [M - C₄H₈ + H]⁺ | This significant fragment corresponds to the loss of isobutylene (56 Da) from the tert-butyl group, a characteristic fragmentation pathway for Boc-protected compounds. |

| 84.0808 | [M - C₅H₉NO₂ + H]⁺ | This fragment represents the loss of the entire Boc-carbamate group (100 Da), leaving the protonated 2-methylbut-3-yn-2-amine core. |

Proposed Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound is dominated by the lability of the Boc protecting group.

Caption: Key fragmentation pathways for the title compound.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR spectra confirm the molecular skeleton, verifying the presence and connectivity of the Boc group, gem-dimethyl groups, and the terminal alkyne. High-resolution mass spectrometry validates the elemental composition and molecular weight, while fragmentation analysis corroborates the presence of the labile tert-butoxycarbonyl protecting group. This self-validating system of analysis, where orthogonal techniques confirm the same structural features, provides the high degree of confidence required for advancing chemical research and drug development programs.

References

- Supporting Information for Organic Chemistry Publications. While not a single paper, numerous supporting information documents for journals published by the American Chemical Society and others provide extensive NMR data for compounds with similar functional groups.

- Characterization Data of Tert-butyl Carbamates. Supporting information from various synthetic chemistry papers often includes detailed NMR characterization of Boc-protected amines. These serve as a reliable reference for the characteristic signals of the Boc group.

-

Recent Advances in the Chemistry of Metal Carbamates. This review discusses spectroscopic data for carbamates, providing context for the expected chemical shifts of the carbamyl carbon in ¹³C NMR. Source: MDPI, URL: [Link]

-

Organic Syntheses. An authoritative source for chemical synthesis procedures and characterization data. While not for the exact target molecule, it provides protocols and data for related carbamates. Source: Organic Syntheses, URL: [Link]

-

Spectroscopic Identification of Carbamate Formation. Research articles on carbamate chemistry provide in-depth spectroscopic analysis that supports the interpretation of NMR and IR data. Source: PubMed Central (PMC), NIH, URL: [Link]

-

NIST Chemistry WebBook. A comprehensive database of chemical and physical data, including mass spectra for many organic compounds, which is useful for predicting fragmentation patterns. Source: NIST, URL: [Link]

-

Interpreting Carbon-13 NMR Spectra. Educational resources like Doc Brown's Chemistry provide foundational knowledge for interpreting ¹³C NMR spectra, including typical chemical shift ranges for various carbon environments. Source: Doc Brown's Chemistry, URL: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. C-13 nmr spectrum of 2-methylbutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

A Technical Guide to the Physicochemical Properties and Synthetic Utility of Tert-butyl 2-methylbut-3-yn-2-ylcarbamate

Abstract: This technical guide provides a comprehensive overview of Tert-butyl 2-methylbut-3-yn-2-ylcarbamate, a bifunctional building block of significant interest to researchers in organic synthesis and drug discovery. The document details the compound's core physical and chemical properties, offers predicted spectroscopic data for characterization, and outlines a logical synthetic pathway with a detailed experimental protocol. Furthermore, it explores the key reactive sites of the molecule—the terminal alkyne and the acid-labile Boc-protecting group—highlighting their utility in advanced molecular construction. Safety, handling, and storage protocols are also discussed to ensure safe and effective use in a laboratory setting. This guide is intended to serve as an essential resource for scientists leveraging this versatile compound in their research endeavors.

Molecular Identity and Physicochemical Properties

This compound is a valuable intermediate in organic synthesis, combining the reactivity of a terminal alkyne with a protected primary amine. The tert-butyloxycarbonyl (Boc) group provides robust protection under a wide range of conditions, yet it can be removed selectively, making this compound an ideal building block for introducing the gem-dimethylpropargyl motif into complex molecules.

Nomenclature and Identifiers

A clear identification of a chemical compound is critical for regulatory compliance, literature searches, and procurement. The key identifiers for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 113486-06-9 | [1][2] |

| Molecular Formula | C₁₀H₁₇NO₂ | [1] |

| Molecular Weight | 183.25 g/mol | [1][2] |

| IUPAC Name | tert-butyl (2-methylbut-3-yn-2-yl)carbamate | N/A |

| SMILES | C#CC(C)(C)NC(=O)OC(C)(C)C | [1] |

| Synonyms | This compound | [1] |

Core Physical Properties

Physical property data is essential for designing experimental setups, including reaction and purification conditions. While comprehensive experimental data for this specific molecule is not widely published, known properties and those of its precursors are listed.

| Property | Value | Notes |

| Appearance | White to off-white solid (Predicted) | Based on similar Boc-protected amines. |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). | Predicted based on structure. |

| Storage | Store sealed in a dry environment at 2-8°C. | [1][2] |

Spectroscopic Characterization

For any synthetic compound, unambiguous structural verification is paramount. Spectroscopic analysis provides the necessary evidence of identity and purity. While specific spectra for this compound are not publicly available, a detailed prediction of its key spectroscopic features is provided below based on its functional groups.

| Technique | Predicted Features | Rationale |

| ¹H NMR | δ ~ 3.0-2.0 ppm (s, 1H, -C≡CH )δ ~ 5.0-4.5 ppm (br s, 1H, -N H)δ ~ 1.5 ppm (s, 6H, -C(C H₃)₂)δ ~ 1.4 ppm (s, 9H, -OC(C H₃)₃) | The acetylenic proton signal is typically found in the 2-3 ppm range. The carbamate N-H proton is often broad and its chemical shift can vary. The two gem-dimethyl groups are equivalent and appear as a sharp singlet. The tert-butyl group of the Boc protector gives a characteristic large singlet at ~1.4 ppm. |

| ¹³C NMR | δ ~ 155 ppm (C =O)δ ~ 85 ppm (-C ≡CH)δ ~ 80 ppm (-OC (CH₃)₃)δ ~ 70 ppm (-C≡C H)δ ~ 55 ppm (-C (CH₃)₂)δ ~ 28 ppm (-OC(C H₃)₃)δ ~ 25 ppm (-C(C H₃)₂) | The spectrum will be characterized by the carbamate carbonyl, the two distinct alkyne carbons, the quaternary carbons of the Boc group and the molecular backbone, and the respective methyl group signals. |

| IR (Infrared) | ν ~ 3400 cm⁻¹ (N-H stretch)ν ~ 3300 cm⁻¹ (C≡C-H stretch, sharp)ν ~ 2980 cm⁻¹ (C-H stretch, sp³)ν ~ 2110 cm⁻¹ (C≡C stretch, weak)ν ~ 1700 cm⁻¹ (C=O stretch, strong) | The IR spectrum is expected to show distinct peaks for the N-H bond, the terminal alkyne C-H bond (a sharp, strong indicator), the weak alkyne triple bond, and the very strong carbonyl stretch of the Boc group.[3][4] |

| MS (Mass Spec) | m/z = 184.13 [M+H]⁺m/z = 206.11 [M+Na]⁺m/z = 128.08 [M-C₄H₈+H]⁺ | The protonated molecular ion should be readily observable. Adducts with sodium are also common. A characteristic fragmentation is the loss of isobutylene from the Boc group under acidic conditions. |

Synthesis and Purification

Understanding the synthetic origin of a building block is crucial for anticipating potential impurities and for scaling up production. This compound is readily prepared from its corresponding primary amine.

Retrosynthetic Analysis

A logical retrosynthetic pathway begins with simple, commercially available starting materials, acetone and acetylene. The overall synthetic strategy involves the formation of the carbon skeleton followed by the introduction and protection of the amine functionality.

Caption: Retrosynthetic pathway for the target compound.

The key transformation is the protection of 2-methylbut-3-yn-2-amine with di-tert-butyl dicarbonate (Boc₂O). This is a standard and high-yielding reaction in organic chemistry.[5] The precursor amine itself is derived from 2-methylbut-3-yn-2-ol, a commodity chemical produced via the Favorskii reaction of acetone and acetylene.[6]

Detailed Experimental Protocol: Boc-Protection of 2-methylbut-3-yn-2-amine

This protocol describes a robust method for the synthesis of the title compound. The choice of a biphasic system with a mild base like sodium bicarbonate ensures efficient reaction while minimizing side reactions.

Materials:

-

2-Methylbut-3-yn-2-amine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Magnetic stirrer, separatory funnel, round-bottom flask, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-methylbut-3-yn-2-amine (1.0 eq) in dichloromethane (approx. 0.2 M).

-

Addition of Base: Add an equal volume of saturated aqueous sodium bicarbonate solution to the flask. Stir vigorously to create an emulsion. Causality: The bicarbonate base neutralizes the acidic byproducts of the reaction, driving it to completion.

-

Addition of Boc₂O: To the stirring biphasic mixture, add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 15 minutes. Causality: Slow addition prevents a rapid buildup of pressure from CO₂ evolution and ensures controlled reaction temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water (2x) and brine (1x). Causality: The washing steps remove the base, water-soluble byproducts, and any remaining Boc₂O.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its two orthogonal reactive sites: the terminal alkyne and the protected amine.

Reactions of the Terminal Alkyne

The acidic proton of the terminal alkyne can be deprotonated to form an acetylide, which is a potent nucleophile. Alternatively, the alkyne can participate directly in various metal-catalyzed coupling reactions.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 113486-06-9|tert-Butyl (2-methylbut-3-yn-2-yl)carbamate|BLD Pharm [bldpharm.com]

- 3. tert-Butyl carbamate [webbook.nist.gov]

- 4. 3-Butyn-2-ol, 2-methyl- [webbook.nist.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2-Methylbut-3-yn-2-ol - Wikipedia [en.wikipedia.org]

Solubility of "Tert-butyl 2-methylbut-3-yn-2-ylcarbamate" in common organic solvents

An In-depth Technical Guide to the Solubility of Tert-butyl 2-methylbut-3-yn-2-ylcarbamate in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a compound of interest in synthetic chemistry and drug development. The guide begins with a theoretical assessment of the compound's structural attributes to predict its solubility in a range of common organic solvents. This is followed by a detailed, step-by-step experimental protocol for the quantitative determination of solubility, designed to ensure accuracy and reproducibility. The importance of understanding solubility for applications such as reaction optimization, purification, and formulation development is a central theme. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound's physical properties.

Introduction: The Critical Role of Solubility

The solubility of a chemical compound is a fundamental physical property that dictates its behavior in various chemical and biological systems. For a molecule like this compound, which incorporates both polar and non-polar functionalities, a clear understanding of its solubility profile is paramount for its effective application. In drug development, solubility influences everything from the ease of synthesis and purification to bioavailability and formulation.[1] In synthetic chemistry, solvent selection based on solubility is crucial for controlling reaction kinetics, yield, and purity. This guide provides both a predictive framework and a robust experimental methodology for characterizing the solubility of this specific carbamate derivative.

Structural Analysis and Theoretical Solubility Prediction

The solubility of an organic compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[2] An examination of the molecular structure of this compound reveals a molecule with distinct regions of varying polarity.

-

Non-polar moieties: The presence of a bulky tert-butyl group and a methyl group, along with the carbon-carbon triple bond of the butynyl group, contributes to the non-polar character of the molecule. These groups are expected to interact favorably with non-polar, aprotic solvents through van der Waals forces.

-

Polar moieties: The carbamate functional group (-NHCOO-) is a significant contributor to the molecule's polarity. The carbonyl oxygen and the nitrogen atom can act as hydrogen bond acceptors, while the N-H bond can act as a hydrogen bond donor. This suggests potential solubility in polar solvents.

Based on this structural analysis, it is predicted that this compound will exhibit good solubility in a range of solvents, from moderately non-polar to polar aprotic. Its solubility in highly polar protic solvents like water is expected to be limited due to the significant non-polar hydrocarbon content.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The following section outlines a detailed protocol for the quantitative determination of the solubility of this compound.

Materials and Equipment

-

This compound (purity >98%)

-

A selection of common organic solvents (HPLC grade or equivalent), such as:

-

Non-polar: Hexane, Toluene

-

Moderately Polar Aprotic: Dichloromethane (DCM), Ethyl Acetate (EtOAc)

-

Polar Aprotic: Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Polar Protic: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)

-

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[3] The workflow is depicted in the diagram below.

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (in which the compound is freely soluble, e.g., acetonitrile) at known concentrations. These will be used to generate a calibration curve for HPLC analysis.

-

Sample Preparation: Into a series of glass vials, add an excess amount of this compound (e.g., 20-30 mg). The key is to ensure that there will be undissolved solid remaining at equilibrium.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of the selected organic solvent.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

HPLC Analysis: Analyze the diluted samples by HPLC to determine the concentration of the dissolved this compound.

-

Calculation: Calculate the solubility of the compound in each solvent using the following formula:

Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Expected Solubility Profile and Data Presentation

The quantitative data obtained from the experimental protocol should be compiled into a clear and concise table to facilitate comparison. The following table presents a hypothetical but expected solubility profile based on the structural analysis.

| Solvent Class | Solvent | Predicted Solubility Range (mg/mL) |

| Non-polar | Hexane | < 1 |

| Toluene | 1 - 10 | |

| Moderately Polar | Dichloromethane (DCM) | > 50 |

| Ethyl Acetate (EtOAc) | > 50 | |

| Polar Aprotic | Acetone | > 100 |

| Acetonitrile (ACN) | > 100 | |

| Tetrahydrofuran (THF) | > 100 | |

| Dimethylformamide (DMF) | > 200 | |

| Dimethyl Sulfoxide (DMSO) | > 200 | |

| Polar Protic | Methanol (MeOH) | 10 - 50 |

| Ethanol (EtOH) | 10 - 50 | |

| Isopropanol (IPA) | 1 - 10 |

Discussion and Implications for Research and Development

The solubility data for this compound has significant practical implications:

-

Synthetic Chemistry: For reactions involving this compound, solvents in which it is highly soluble, such as DCM, THF, or DMF, would be excellent choices to ensure a homogeneous reaction mixture.

-

Purification: The differential solubility in various solvents can be exploited for purification. For instance, its low solubility in hexane could be utilized for precipitation or trituration to remove non-polar impurities.

-

Drug Development: In a pharmaceutical context, understanding the solubility in various excipients and solvent systems is crucial for developing stable and effective formulations.[1] The high solubility in solvents like DMSO is advantageous for in vitro screening assays.

Safety Considerations

When handling this compound and the organic solvents mentioned in this guide, it is imperative to adhere to strict safety protocols. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4] Consult the Safety Data Sheet (SDS) for the compound and each solvent for specific handling and disposal instructions.[4][5][6]

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. By integrating theoretical predictions based on molecular structure with a detailed experimental protocol, researchers can obtain a reliable and accurate solubility profile for this compound. This knowledge is fundamental for the successful application of this compound in various scientific disciplines, particularly in synthetic chemistry and drug development.

References

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

-

Duarte, F., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

-

Tanimoto, H., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics. Retrieved from [Link]

-

Chemistry For Everyone. (2023, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Vandavasi, V. K., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Retrieved from [Link]

-

Oakwood Labs. (n.d.). What Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry?. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Unknown. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

-

Rahman, M. (2019). An overview on Common Organic Solvents and their Toxicity. Journal of Environmental Science and Public Health. Retrieved from [Link]

-

Allen, A. (n.d.). Organic Solvents: Types, Uses, & Properties Explained. Retrieved from [Link]

-

Study.com. (n.d.). Video: Organic Solvents Definition, Types & List. Retrieved from [Link]

-

Quora. (2017, June 24). How can you determine the solubility of organic compounds?. Retrieved from [Link]

-

Yang, J. W., Pan, S. C., & List, B. (2008). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Retrieved from [Link]

-

Chemistry For Everyone. (2023, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

Tert-butyl 2-methylbut-3-yn-2-ylcarbamate: A Versatile Terminal Alkyne Building Block in Modern Organic Synthesis

A In-depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate field of molecular design and synthesis, the strategic incorporation of specific functional groups is a cornerstone of innovation. Terminal alkynes, in particular, are highly valued for their versatility in forming carbon-carbon and carbon-heteroatom bonds. This guide focuses on tert-butyl 2-methylbut-3-yn-2-ylcarbamate, a unique terminal alkyne building block. Its distinct structure, featuring a Boc-protected tertiary propargylamine, offers a powerful combination of stability, controlled reactivity, and synthetic adaptability. This document serves as a technical resource for researchers, providing a comprehensive overview of its synthesis, key reactions, and practical applications, with a particular emphasis on its role in pharmaceutical development.

Introduction: The Strategic Value of a Hindered Terminal Alkyne

The development of complex organic molecules, especially in the realm of pharmaceuticals, hinges on the availability of robust and versatile chemical building blocks.[1] this compound has emerged as a significant reagent due to the unique interplay of its structural features. The terminal alkyne provides a reactive handle for a variety of coupling reactions, while the tert-butyloxycarbonyl (Boc) protecting group offers a stable yet easily removable shield for the amine functionality.[2][3] This combination allows for the sequential and controlled elaboration of molecular structures, a critical aspect of modern synthetic strategy. The steric hindrance provided by the gem-dimethyl groups adjacent to the nitrogen atom also plays a crucial role in directing the reactivity of the molecule.

Synthesis and Physicochemical Properties

The preparation of this compound is typically achieved through the reaction of 2-methyl-3-butyn-2-amine with di-tert-butyl dicarbonate (Boc anhydride).[4] This straightforward N-acylation reaction proceeds under mild, basic conditions and generally provides the desired product in high yield after purification.

Table 1: Physicochemical Data

| Property | Value |

| IUPAC Name | tert-butyl (2-methylbut-3-yn-2-yl)carbamate |

| CAS Number | 113486-06-9 |

| Molecular Formula | C10H17NO2 |

| Molecular Weight | 183.25 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents (e.g., CH2Cl2, THF, Ethyl Acetate) |

graph "Synthetic_Pathway" { layout="dot"; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial"];// Node Definitions Start [label="2-Methyl-3-butyn-2-amine\n(CAS: 2978-58-7)", fillcolor="#F1F3F4"]; Boc2O [label="Di-tert-butyl dicarbonate\n((Boc)2O)", fillcolor="#F1F3F4"]; Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Conditions [label="Base (e.g., Triethylamine)\nSolvent (e.g., Dichloromethane)\nRoom Temperature", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; // Edges {Start, Boc2O} -> Conditions [arrowhead=none]; Conditions -> Product;

}graphy.Causality Insight: The base is crucial not only for neutralizing the hydrogen halide byproduct but also for the in situ generation of the copper acetylide, a key intermediate in the catalytic cycle. The inert atmosphere is essential to prevent the oxidative homocoupling of the alkyne (Glaser coupling).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

As a cornerstone of "click chemistry," the CuAAC reaction offers a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The terminal alkyne of This compound readily participates inthis cycloaddition with organic azides. The resulting triazole ring is a common and valuable isostere for amide bonds in medicinal chemistry, offering improved metabolic stability and pharmacokinetic properties.

digraph "Reaction_Manifold" { layout="dot"; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial"]; // Node Definitions BuildingBlock [label="this compound", fillcolor="#F1F3F4", shape=Mdiamond]; Sonogashira [label="Sonogashira Coupling\n(with Ar-X)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Click [label="CuAAC 'Click' Chemistry\n(with R-N3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ArylAlkyne [label="Aryl-Substituted Alkyne", fillcolor="#FBBC05", fontcolor="#202124"]; Triazole [label="1,2,3-Triazole Derivative", fillcolor="#FBBC05", fontcolor="#202124"]; Deprotection [label="Boc Deprotection\n(Acidic Conditions)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalAmine1 [label="Primary Propargyl Amine", fillcolor="#F1F3F4"]; FinalAmine2 [label="Primary Amine on Triazole", fillcolor="#F1F3F4"]; // Edges BuildingBlock -> Sonogashira; BuildingBlock -> Click; Sonogashira -> ArylAlkyne; Click -> Triazole; ArylAlkyne -> Deprotection -> FinalAmine1; Triazole -> Deprotection -> FinalAmine2; }Figure 2: Key reaction pathways for this compound. This illustrates its utility in major coupling reactions and subsequent functionalization.

The Critical Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry. [5]Its stability to a wide range of nucleophilic and basic conditions makes it an ideal choice for multi-step syntheses. [3][6]

Deprotection: Unveiling the Amine

A significant advantage of the Boc group is its facile cleavage under acidic conditions. [2][7]Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent, efficiently removes the Boc group. [5][7][8]This process releases the free amine, which can then be engaged in a plethora of subsequent chemical transformations, including:

Acylation

Alkylation

Reductive amination

Sulfonylation

This deprotection and subsequent derivatization strategy is a powerful tool for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.

Figure 3: Workflow for the deprotection of the Boc group and subsequent functionalization of the resulting primary amine.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of a reactive terminal alkyne, a stable yet readily cleavable Boc-protected amine, and significant steric hindrance provides chemists with a powerful tool for the construction of complex molecular architectures. Its utility in key transformations such as the Sonogashira coupling and azide-alkyne cycloadditions, coupled with the straightforward downstream functionalization of the deprotected amine, makes it an indispensable reagent for researchers in both academic and industrial settings, particularly in the pursuit of novel therapeutics.

References

- Boc-Protected Amino Groups. Organic Chemistry Portal.

- Amine Protection / Deprotection. Fisher Scientific.

- BOC Protection and Deprotection. J&K Scientific LLC.

- Amine Protection and Deprotection. Master Organic Chemistry.

- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.

- The Reactivity of the N-Boc Protecting Group: An Underrated Feature.

- Carbamic acid, tert-butyl ester. Organic Syntheses Procedure.

- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.

- Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews.

- 3-Butyn-2-amine, 2-methyl-. NIST WebBook.

- 2-methyl-3-butyn-2-amine. Stenutz.

- CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol.

- 2-methyl-3-butyn-2-ol, 115-19-5. The Good Scents Company.

- (S)

- 2-Methylbut-3-yn-2-ol. Wikipedia.

- Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs.

- Pd(PhCN)2Cl2/P(t-Bu)

- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central.

- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec

- tert-Butyl N-(2-oxobut-3-yn-1-yl)

- Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. Organic Chemistry Portal.

- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

- Boc Protecting Group for Amines. Chemistry Steps.

- 113486-06-9|tert-Butyl (2-methylbut-3-yn-2-yl)

- tert-Butyl N-but-3-yn-2-ylcarbam

- (R)

- tert-Butyl N-[(2R)

- (R)

- tert-Butyl(2-oxo-2H-pyran-5-yl)

- 118080-82-3|(R)

- Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journals.

- Pd(PhCN) 2 Cl 2 /P( t -Bu) 3 : A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature.

- Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. One moment, please... [total-synthesis.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. jk-sci.com [jk-sci.com]

- 6. researchgate.net [researchgate.net]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

Methodological & Application

Application Note: A Guide to Utilizing tert-Butyl 2-methylbut-3-yn-2-ylcarbamate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by K. B. Sharpless to describe reactions that are high-yielding, stereospecific, and tolerant of a wide array of functional groups.[1][] This transformation provides a powerful and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The resulting triazole core is far more than a simple linker; it is a privileged scaffold in medicinal chemistry, acting as a bioisostere for amide bonds and forming the backbone of numerous therapeutic agents.[3][4] The stability of the triazole ring to metabolic degradation, coupled with its ability to engage in hydrogen bonding and dipole interactions, makes it an invaluable component in modern drug design.[4][5]

This application note provides a detailed guide to the use of tert-butyl 2-methylbut-3-yn-2-ylcarbamate , a versatile building block for synthesizing complex, functionalized molecules. Its structure incorporates two key features: a sterically hindered terminal alkyne and a readily cleavable tert-butoxycarbonyl (Boc)-protected amine. This combination allows for the straightforward introduction of a propargylic quaternary amine surrogate, which, after cycloaddition, can be deprotected for further diversification, enabling the rapid assembly of compound libraries for screening in drug discovery programs.[6][7]

Section 1: The Reagent – A Profile of this compound

The utility of this reagent stems directly from its unique structural features, which present both opportunities and challenges in synthesis design.

| Property | Value |

| Structure |  |

| IUPAC Name | tert-butyl (2-methylbut-3-yn-2-yl)carbamate |

| CAS Number | 113486-06-9[8] |

| Molecular Formula | C₁₀H₁₇NO₂ |

| Molecular Weight | 183.25 g/mol |

The Terminal Alkyne: The Click Chemistry Handle

The ethynyl group is the reactive moiety for the CuAAC reaction. The presence of the terminal proton is essential for the catalytic cycle, which proceeds via the formation of a copper(I) acetylide intermediate.[9]

The Tertiary Propargylic Center: Steric Considerations

The alkyne is attached to a quaternary carbon, creating significant steric hindrance around the reaction center. While the CuAAC reaction is famously robust, sterically demanding substrates can exhibit slower reaction rates.[10][11] This necessitates careful optimization of the catalytic system. The use of accelerating ligands is often crucial to facilitate the reaction, and in some cases, gentle heating may be required to drive the reaction to completion.

The Boc Protecting Group: A Gateway to Diversification

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions (e.g., trifluoroacetic acid).[12] Its presence serves two purposes:

-

It deactivates the nucleophilicity of the amine, preventing side reactions during the CuAAC.

-

Post-cycloaddition, its removal unmasks a primary amine, providing a handle for subsequent functionalization, such as amide coupling, reductive amination, or sulfonylation, thereby enabling the generation of diverse molecular structures from a common triazole intermediate.

Section 2: The Reaction – CuAAC Mechanism and Protocol Optimization

A foundational understanding of the CuAAC mechanism is critical for troubleshooting and optimizing reactions, particularly with challenging substrates like this compound.

The Catalytic Cycle